molecular formula C21H23NO6 B11139168 methyl 3-{[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}propanoate

methyl 3-{[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}propanoate

Cat. No.: B11139168
M. Wt: 385.4 g/mol
InChI Key: XMRNTMYTTBVTSL-UHFFFAOYSA-N
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Description

Methyl 3-{[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}propanoate is a synthetic derivative of the furochromen family, characterized by a fused furanochromene scaffold substituted with methyl and oxo groups. The furo[3,2-g]chromen core is critical for bioactivity, as seen in related compounds targeting viral proteases and cellular enzymes .

Properties

Molecular Formula

C21H23NO6

Molecular Weight

385.4 g/mol

IUPAC Name

methyl 3-[3-(3,5,9-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanoylamino]propanoate

InChI

InChI=1S/C21H23NO6/c1-11-10-27-19-13(3)20-16(9-15(11)19)12(2)14(21(25)28-20)5-6-17(23)22-8-7-18(24)26-4/h9-10H,5-8H2,1-4H3,(H,22,23)

InChI Key

XMRNTMYTTBVTSL-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=C(C3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCCC(=O)OC)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}propanoate typically involves multiple steps. One common route includes the following steps:

    Formation of the furochromen ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the propanoyl group: This step involves the acylation of the furochromen ring with a propanoyl chloride derivative.

    Amination: The propanoyl derivative is then reacted with an amine to introduce the amino group.

    Esterification: Finally, the compound is esterified with methanol to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Methyl 3-{[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}propanoate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used to study reaction mechanisms.

    Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as light absorption and emission.

Mechanism of Action

The mechanism by which methyl 3-{[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}propanoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following compounds are structurally related through their furochromen cores but differ in substituents and side chains, influencing their biological activity and physicochemical properties:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Relevance
Methyl 3-{[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}propanoate C22H23NO7 413.42 g/mol 3,5,9-Trimethyl, propanoylamino-propanoate Antiviral candidate (hypothesized based on SAR of furochromens)
ZINC02123811 (1-(3-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoyl)piperidine-4-carboxamide) C30H29N3O5 527.57 g/mol 2,5,9-Trimethyl, phenyl, piperidine-4-carboxamide High-affinity SARS-CoV-2 Mpro inhibitor (ΔG = −9.2 kcal/mol; Ki = 0.8 µM)
3-[3-(3-Methoxyphenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid C23H20O6 392.41 g/mol 3-Methoxyphenyl, 5,9-dimethyl, propanoic acid Unknown bioactivity; structural similarity suggests protease interaction potential
3-(2,5-Dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoic acid C22H18O5 362.38 g/mol 2,5-Dimethyl, phenyl, propanoic acid Potential anti-inflammatory agent (inferred from coumarin derivatives)
3-(2,3,5-Trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid C17H16O5 300.31 g/mol 2,3,5-Trimethyl, propanoic acid Discontinued due to undefined pharmacological limitations

Pharmacokinetic and Pharmacodynamic Comparisons

  • ZINC02123811 : Exhibits superior binding to SARS-CoV-2 Mpro (molecular dynamics stability >100 ns) due to its piperidine-4-carboxamide group, which forms hydrogen bonds with catalytic residues Cys145 and His41 .
  • This compound: The methyl ester group may enhance membrane permeability compared to carboxylic acid derivatives (e.g., 3-{3,5,9-trimethyl...}propanoic acid, MW 300.31) .

Biological Activity

Methyl 3-{[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}propanoate is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural characteristics:

  • Molecular Formula : C26H27NO6
  • Molecular Weight : 445.49 g/mol
  • Chemical Structure : The compound features a furochromene backbone with a propanamide side chain.
PropertyValue
Molecular Weight445.49 g/mol
LogP2.9908
Polar Surface Area64.355 Ų
Hydrogen Bond Acceptors7
Hydrogen Bond Donors1

Antioxidant Activity

Research indicates that compounds with furochromene structures often exhibit significant antioxidant properties. In vitro studies have shown that this compound can scavenge free radicals effectively, thereby reducing oxidative stress in cellular models.

Antimicrobial Properties

A series of studies have evaluated the antimicrobial activity of this compound against various bacterial strains. The findings suggest that it has notable efficacy against both Gram-positive and Gram-negative bacteria.

Case Study : A study conducted by researchers at Alexandria University demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been assessed through various assays measuring cytokine production. It was found to significantly reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

The biological activities of this compound are primarily attributed to its ability to modulate several signaling pathways:

  • Inhibition of NF-kB Pathway : The compound appears to inhibit the NF-kB pathway, which plays a crucial role in inflammation and immune responses.
  • Scavenging of Reactive Oxygen Species (ROS) : Its antioxidant properties are linked to its ability to neutralize ROS, thereby protecting cells from oxidative damage.

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